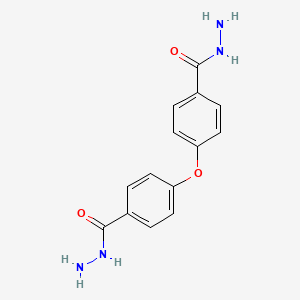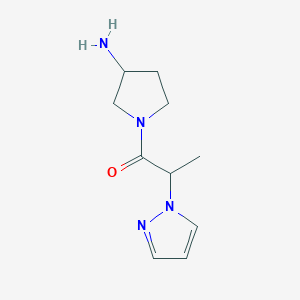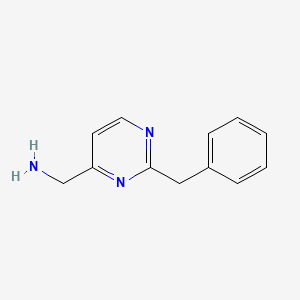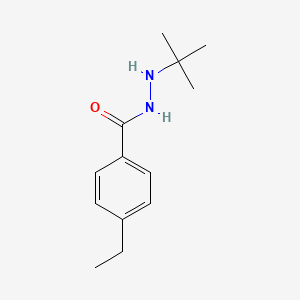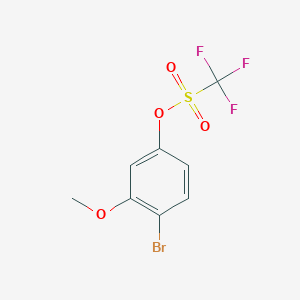
(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a bromo and a methoxy group attached to a phenyl ring, which is further bonded to a trifluoromethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 4-bromo-3-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can lead to improved scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of new compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction: The bromo and methoxy groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used. The reactions are often performed in solvents like toluene or ethanol under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the trifluoromethanesulfonate group.
Coupling Reactions: Biaryl compounds are the major products, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group, which is a strong leaving group. This activation facilitates nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl trifluoromethanesulfonate
- 4-Bromo-3-methylphenyl trifluoromethanesulfonate
- 4-Bromo-3-methoxyphenyl sulfonate
Uniqueness
(4-Bromo-3-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both bromo and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The trifluoromethanesulfonate group further enhances its reactivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H6BrF3O4S |
|---|---|
Molecular Weight |
335.10 g/mol |
IUPAC Name |
(4-bromo-3-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6BrF3O4S/c1-15-7-4-5(2-3-6(7)9)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
IIMJUQOCPHBGTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
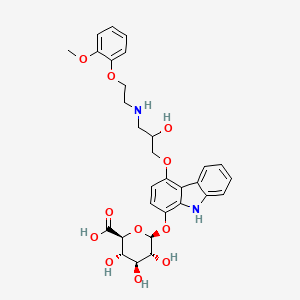
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
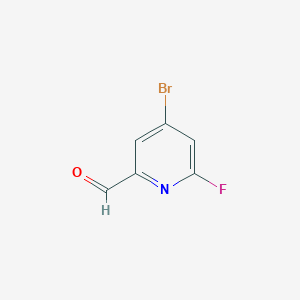
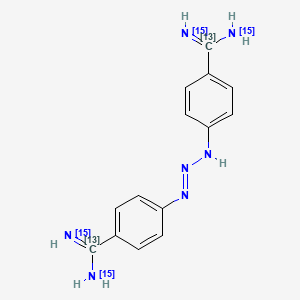
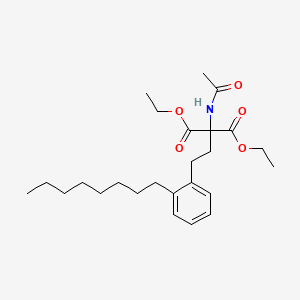
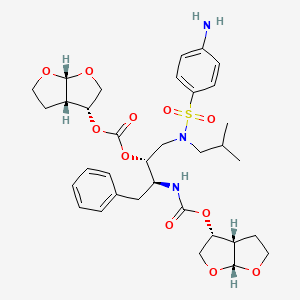
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
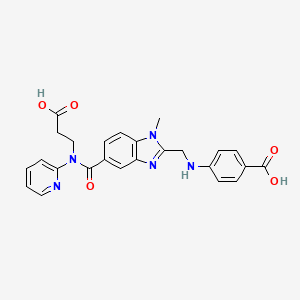
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
